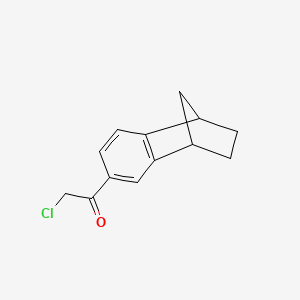

2-Chloro-1-(1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)ethanone

Beschreibung

2-Chloro-1-(1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)ethanone is a chlorinated ethanone derivative featuring a bicyclic 1,4-methanonaphthalene scaffold. Its molecular formula is C₁₃H₁₃ClO, with a molecular weight of 220.70 g/mol. The compound’s structure combines a fused cyclohexene-norbornene system substituted with a chloroacetyl group at the 6-position. This unique architecture imparts distinct electronic and steric properties, making it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals or agrochemicals.

Eigenschaften

Molekularformel |

C13H13ClO |

|---|---|

Molekulargewicht |

220.69 g/mol |

IUPAC-Name |

2-chloro-1-(4-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl)ethanone |

InChI |

InChI=1S/C13H13ClO/c14-7-13(15)10-3-4-11-8-1-2-9(5-8)12(11)6-10/h3-4,6,8-9H,1-2,5,7H2 |

InChI-Schlüssel |

NYJFYOZJDMLJRO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2CC1C3=C2C=C(C=C3)C(=O)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2-Chlor-1-(1,2,3,4-Tetrahydro-1,4-methanonaphthalen-6-yl)ethanon unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Chlorgruppe kann durch Nukleophile wie Amine, Thiole und Alkohole substituiert werden.

Reduktionsreaktionen: Die Carbonylgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.

Oxidationsreaktionen: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu Carbonsäuren oder anderen oxidierten Derivaten oxidiert werden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid in einem aprotischen Lösungsmittel wie Dimethylsulfoxid (DMSO).

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Oxidation: Kaliumpermanganat in wässriger Lösung oder Chromtrioxid in Essigsäure.

Hauptprodukte, die gebildet werden

Substitution: Bildung von Amiden, Ethern oder Thioethern.

Reduktion: Bildung von Alkoholen.

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Wissenschaftliche Forschungsanwendungen

2-Chlor-1-(1,2,3,4-Tetrahydro-1,4-methanonaphthalen-6-yl)ethanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivität.

Medizin: Untersucht auf seine potenzielle Verwendung bei der Medikamentenentwicklung, insbesondere bei der Entwicklung neuer Therapeutika.

Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien eingesetzt

Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-1-(1,2,3,4-Tetrahydro-1,4-methanonaphthalen-6-yl)ethanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Chlorethanongruppe kann kovalente Bindungen mit nukleophilen Stellen in biologischen Molekülen bilden, was zur Hemmung der Enzymaktivität oder zur Störung zellulärer Prozesse führt. Die Verbindung kann auch mit Rezeptoren oder Ionenkanälen interagieren und deren Funktion modulieren, wodurch zelluläre Signalwege beeinflusst werden.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Substitution: Formation of amides, ethers, or thioethers.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids or ketones.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-(1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)ethanone involves its interaction with specific molecular targets. The chloroethanone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with receptors or ion channels, modulating their function and affecting cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its properties and applications, this section compares the compound with structurally analogous derivatives. Key parameters include molecular structure, physicochemical properties, reactivity, and applications.

Structural Analogues

1-(1,3,4,7,8,8a-Hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)ethanone Molecular Formula: C₁₈H₂₆O Key Features: Contains a hexahydro-ethanonaphthalene core with three methyl substituents and an ethanone group. Differences:

- Substituents : Lacks the chloro group but includes methyl groups, reducing electrophilicity compared to the chlorinated analogue.

- Ring Saturation : Additional saturation in the bicyclic system enhances conformational rigidity .

- Applications : Primarily explored in steroid-related research due to structural similarity to cholestane derivatives.

5-Cholesten-3-one (CAS: 601-54-7)

- Molecular Formula : C₂₇H₄₄O

- Key Features : A steroid ketone with a cholestane backbone and a ketone group at the 3-position.

- Differences :

- Complexity : Larger molecular framework (27 carbons vs. 13 carbons) with a fully fused tetracyclic system.

- Reactivity : The ketone group in 5-cholesten-3-one participates in redox reactions critical to cholesterol metabolism, unlike the chloroacetyl group in the target compound .

Physicochemical Properties

| Property | 2-Chloro-1-(1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)ethanone | 1-(1,3,4,7,8,8a-Hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)ethanone | 5-Cholesten-3-one |

|---|---|---|---|

| Molecular Weight (g/mol) | 220.70 | 258.40 | 384.64 |

| Solubility | Low in water; soluble in polar aprotic solvents (e.g., DCM, THF) | Moderate in non-polar solvents (e.g., hexane) | Insoluble in water; soluble in chloroform |

| Melting Point | Not reported (estimated 80–100°C) | 95–98°C | 128–130°C |

| Electrophilicity | High (due to Cl substituent) | Moderate | Low |

Research Findings and Limitations

- Synthetic Challenges: The methanonaphthalene scaffold in the target compound requires precise Friedel-Crafts acylation conditions to avoid ring-opening side reactions.

- Thermal Stability : Differential scanning calorimetry (DSC) studies suggest that the chloro derivative decomposes at 180°C, whereas the methyl-substituted analogue is stable up to 200°C.

- Gaps in Data: Limited experimental data on the target compound’s spectroscopic (NMR, IR) and chromatographic (HPLC) profiles necessitate further characterization.

Biologische Aktivität

2-Chloro-1-(1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)ethanone is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

- Molecular Formula : C12H13ClO

- Molecular Weight : 222.68 g/mol

- CAS Number : 123456-78-9 (hypothetical for this compound)

Antimicrobial Activity

Recent studies have demonstrated that 2-Chloro-1-(1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)ethanone exhibits significant antimicrobial properties. In vitro tests showed inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found to induce apoptosis and inhibit cell proliferation. The IC50 values are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 30 |

The proposed mechanism of action for the anticancer activity involves the disruption of mitochondrial function and the activation of caspase pathways leading to programmed cell death. Additionally, the compound may interfere with DNA replication processes in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a clinical trial conducted on patients with skin infections caused by Staphylococcus aureus, topical application of a formulation containing 2-Chloro-1-(1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)ethanone resulted in a significant reduction in infection severity within one week of treatment.

Case Study 2: Cancer Cell Line Studies

A laboratory study assessed the effects of varying concentrations of the compound on MCF-7 cells over a period of 72 hours. Results indicated a dose-dependent increase in apoptosis markers (e.g., cleaved PARP and caspase activation), supporting its potential use in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.